molecular formula C13H11Cl2NO2 B1597211 3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol CAS No. 287928-00-1

3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol

Cat. No. B1597211
M. Wt: 284.13 g/mol
InChI Key: ADYDVUVRSUDGRW-UHFFFAOYSA-N
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Description

The compound “3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol” is a complex organic molecule. It likely contains a pyridinol group, which is a type of aromatic ring containing one nitrogen atom and one hydroxyl group. It also seems to have a dichlorobenzyl group attached via an ether linkage .

Scientific Research Applications

Electrochemical Oxidation and Organic Synthesis

  • Electrochemical Applications : A study on the electrochemical oxidation of 3-methylpyridine at a boron-doped diamond electrode has shown that it can result in the formation of nicotinic acid or complete combustion to CO2, depending on applied conditions. This research has implications for electroorganic synthesis and wastewater treatment, suggesting potential utility in environmental remediation and chemical synthesis processes (Iniesta et al., 2001).

Organic Compound Rearrangements

  • Chemical Rearrangements : The thermal and acid-catalysed rearrangements of 5,6-dihydro-4H-1,2-oxazines into 2-arylpyridines under specific conditions have been described, providing insights into reaction mechanisms that could be relevant for designing synthetic pathways for related compounds (Faragher & Gilchrist, 1979).

Polymer and Material Science

  • Polymer Synthesis and Characterization : The oxidative polycondensation of 4-aminopyridine to oligo-4-aminopyridine and its Schiff base derivatives was studied, showing applications in polymer science for creating materials with specific electronic or photonic properties (Kaya & Koyuncu, 2003).

Medicinal Chemistry and Drug Development

  • Antiproliferative Effects and Binding Properties : Research on dinuclear gold(III) compounds with bipyridyl ligands has demonstrated antiproliferative effects against cancer cell lines and interactions with DNA and proteins, highlighting the therapeutic potential of metal complexes in oncology (Casini et al., 2006).

Environmental and Analytical Chemistry

  • Photocatalytic Reactions : Studies on photocatalytic electron-transfer oxidation of compounds like triphenylphosphine and benzylamine with molecular oxygen have provided insights into the mechanisms of photoinduced reactions, with implications for environmental cleanup and analytical applications (Ohkubo, Nanjo, & Fukuzumi, 2006).

Safety And Hazards

The safety and hazards associated with “3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol” are not known. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications and future directions for “3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol” are not known. If it has bioactive properties, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methoxy]-2-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2/c1-8-13(12(17)4-5-16-8)18-7-9-2-3-10(14)6-11(9)15/h2-6H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYDVUVRSUDGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1)OCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381895
Record name 3-[(2,4-Dichlorophenyl)methoxy]-2-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol

CAS RN

287928-00-1
Record name 3-[(2,4-Dichlorophenyl)methoxy]-2-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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